molecular formula C4BrF9 B1268199 1-Bromononafluorobutane CAS No. 375-48-4

1-Bromononafluorobutane

Cat. No. B1268199
Key on ui cas rn: 375-48-4
M. Wt: 298.93 g/mol
InChI Key: CVEIKEYTQKDDQK-UHFFFAOYSA-N
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Patent
US06143276

Procedure details

A copolymer of poly-d-L-lactide is dissolved in methylethyl ether (b.p. 10.8° C.) at a polymer concentration of 10 mg/mL. To the mixture is added 1-bromoperfluorobutane to yield a perfluorohexane concentration of 2 mg/mL. The mixture is maintained in an ice water bath and agitated vigorously by sonication, as in Example 6. Water is then added to yield approximately 10 parts water for every one part ether. The mixture is then shaken in a Wig-L-Bug, producing a 1-bromoperfluorobutane-in-ether-in-water emulsion, equivalent to an oil-in-oil-in-water emulsion. The temperature is gradually increased and the pressure reduced resulting in evaporation of the ether phase. The poly-d-L-lactide copolymer precipitate out on the surface of the 1-bromoperfluorobutane, resulting in a suspension of 1-bromoperfluorobutane microspheres coated by a polymeric shell of poly-d-L-lactide.
[Compound]
Name
poly-d-L-lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([F:14])([F:13])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6]>COCC>[F:6][C:5]([F:8])([F:7])[C:4]([F:10])([F:9])[C:3]([F:12])([F:11])[C:2]([F:14])([F:13])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6]

Inputs

Step One
Name
poly-d-L-lactide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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